molecular formula C12H19NS B13376603 N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine

Cat. No.: B13376603
M. Wt: 209.35 g/mol
InChI Key: POAPBUGZCLWYGC-UHFFFAOYSA-N
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Description

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is an organic compound with the molecular formula C12H19NS It features a cyclohexanamine moiety attached to a thiophene ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is unique due to its specific combination of a cyclohexanamine moiety and a methyl-substituted thiophene ring

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine

InChI

InChI=1S/C12H19NS/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3

InChI Key

POAPBUGZCLWYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2CCCCC2

Origin of Product

United States

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